
p-Hydroxymethylpenylacetamidometyl polystyrene (100-200 mesh, 0.7-1.3 mmol/g)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Hydroxymethylpenylacetamidometyl polystyrene (100-200 mesh, 0.7-1.3 mmol/g) is a functionalized polystyrene resin. This compound is characterized by the presence of hydroxymethyl and acetamidomethyl groups attached to the polystyrene backbone. It is commonly used in various chemical and biological applications due to its unique properties and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Hydroxymethylpenylacetamidometyl polystyrene typically involves the following steps:
Polymerization of Styrene: The initial step involves the polymerization of styrene monomers to form polystyrene. .
Functionalization: The polystyrene is then functionalized by introducing hydroxymethyl and acetamidomethyl groups. This can be done through post-polymerization modification techniques.
Industrial Production Methods
Industrial production of p-Hydroxymethylpenylacetamidometyl polystyrene involves large-scale polymerization reactors and functionalization processes. The polymerization is typically carried out in a controlled environment to ensure uniform particle size and distribution. The functionalization process may involve multiple steps, including bromination, nucleophilic substitution, and purification to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
p-Hydroxymethylpenylacetamidometyl polystyrene undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid groups.
Reduction: The acetamidomethyl groups can be reduced to form primary amines.
Substitution: The functional groups on the polystyrene backbone can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted polystyrene derivatives
Scientific Research Applications
p-Hydroxymethylpenylacetamidometyl polystyrene has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of p-Hydroxymethylpenylacetamidometyl polystyrene involves its functional groups interacting with target molecules. The hydroxymethyl groups can form hydrogen bonds, while the acetamidomethyl groups can participate in nucleophilic or electrophilic reactions. These interactions enable the compound to act as a solid support, catalyst, or carrier in various applications .
Comparison with Similar Compounds
Similar Compounds
Poly(4-hydroxystyrene): Similar in having hydroxyl groups but lacks the acetamidomethyl functionality.
Poly(4-acetoxystyrene): Contains acetoxy groups instead of hydroxymethyl and acetamidomethyl groups.
Poly(4-vinylbenzyl chloride): Contains chloromethyl groups that can be further functionalized.
Uniqueness
p-Hydroxymethylpenylacetamidometyl polystyrene is unique due to the presence of both hydroxymethyl and acetamidomethyl groups, which provide a combination of reactivity and functionality not found in other similar compounds. This makes it particularly useful in applications requiring specific interactions and reactivity .
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-[4-(hydroxymethyl)phenyl]-N-methylacetamide |
InChI |
InChI=1S/C10H13NO2/c1-11-10(13)6-8-2-4-9(7-12)5-3-8/h2-5,12H,6-7H2,1H3,(H,11,13) |
InChI Key |
BDYDMRYPUIYCOY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![propan-2-yl 3-[1-{[5-({4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-methoxyphenyl]amino}-3-(4-methoxyphenyl)-1,3-dioxopropan-2-yl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B12055110.png)
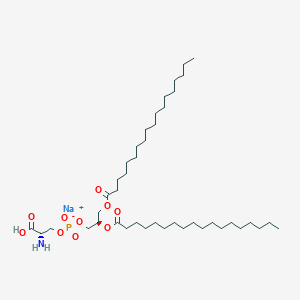
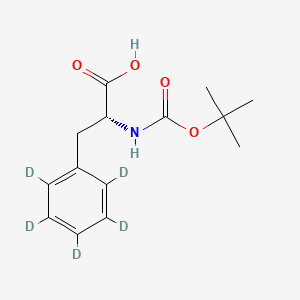
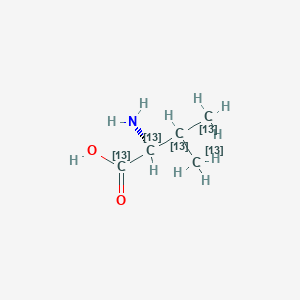
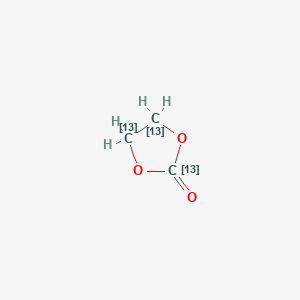
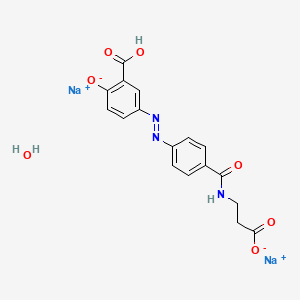


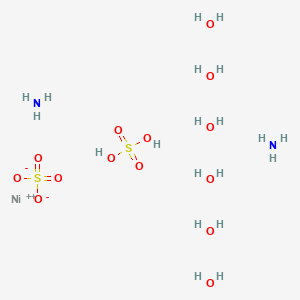

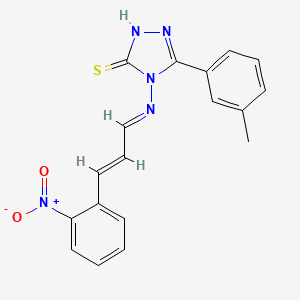
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12055166.png)
